molecular formula C26H23N3O5S2 B2576920 (E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-20-5

(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2576920
M. Wt: 521.61
InChI Key: OYPAXTGNXMZWLX-CYYJNZCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C26H23N3O5S2 and its molecular weight is 521.61. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of isoquinolines and related compounds has been a subject of scientific research due to their potential applications in medicinal chemistry and as intermediates in the synthesis of various biologically active molecules. For instance, the synthesis of isoquinolines by cycloaddition of arynes to 1,2,4-triazines demonstrates a method to generate isoquinoline structures, which could be related to the synthesis of complex compounds like the one (Gonsalves, Melo, & Gilchrist, 1992). Additionally, the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines highlights the creation of functionalized isoquinoline derivatives, proposing a bromonium ylide as a key intermediate, which could be relevant to the chemical manipulation of similar structures (He et al., 2016).

Potential Biological Applications

The synthesis of compounds related to isoquinoline and benzothiazole derivatives often targets their potential biological and pharmacological applications. The creation of various substituted benzothiazoles and their examination for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities showcases the interest in these compounds for drug discovery and biological studies (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Methodologies and Chemical Interactions

Research on the chemistry of 5-oxodihydroisoxazoles and the photolysis and pyrolysis of related carboxylates informs about the reactions pathways that could be relevant to understanding how complex molecules like "(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate" might behave under various conditions (Singh & Prager, 1992).

properties

IUPAC Name

methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S2/c1-28-22-12-9-19(25(31)34-2)15-23(22)35-26(28)27-24(30)18-7-10-21(11-8-18)36(32,33)29-14-13-17-5-3-4-6-20(17)16-29/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPAXTGNXMZWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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